molecular formula C6H8INS2 B2629912 Methyl thiophene-2-carbimidothioate hydroiodide CAS No. 59918-64-8

Methyl thiophene-2-carbimidothioate hydroiodide

Cat. No. B2629912
CAS RN: 59918-64-8
M. Wt: 285.16
InChI Key: PIDPVVACBPWXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl thiophene-2-carbimidothioate hydroiodide” is a chemical compound with the linear formula C6H8INS2 . It’s a unique chemical provided to early discovery researchers . This compound holds immense potential in scientific research, with versatile properties allowing for various applications such as drug synthesis, catalyst development, and material engineering.


Physical And Chemical Properties Analysis

“Methyl thiophene-2-carbimidothioate hydroiodide” is a solid compound . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Electrophilic Reactions and Synthetic Applications

Methyl thiophene-2-carbimidothioate hydroiodide has been studied for its role in electrophilic reactions. For example, compounds like methyl thiophene-2-carboxylate have been used in samarium diiodide-promoted reactions to synthesize long-chain esters with remote hydroxyl and carboxyl groups. These compounds find applications in synthesizing agents with various industrial uses, such as antiarthritis agents and spore germination inhibitors (Yang et al., 2000).

Thermochemical Studies

Thiophene-based compounds, like those related to methyl thiophene-2-carbimidothioate hydroiodide, have been subjected to experimental and computational thermochemical studies. Their stabilities and enthalpies of formation have been analyzed, contributing to their use in biodiagnostics, electronic devices, and conductive polymers (Roux et al., 2007).

Applications in Hybrid Electrochemical Devices

Poly(methyl)thiophene, a derivative, has been used as a cathode in asymmetric hybrid electrochemical devices. These devices showcase high specific power, energy efficiency, and better cycle-life, making them valuable in energy storage and conversion applications (Pasquier et al., 2004).

Environmental and Health Impacts

Studies have shown that thiophene derivatives can have significant environmental and health impacts. For example, they have been observed to cause neuronal degeneration in animal models, highlighting the need for careful management of their environmental presence (Mori et al., 2000).

Genotoxic and Carcinogenic Potentials

The genotoxic and carcinogenic potentials of thiophene derivatives have been assessed using in vitro and in silico methodologies. This research is crucial for evaluating the safety profiles of these compounds in pharmaceuticals and other chemical products (Lepailleur et al., 2014).

Anticancer Activity and Spectroscopic Studies

Thiophene derivatives have been synthesized and evaluated for their anticancer activity. Optical spectroscopic and docking studies have been performed to understand their binding characteristics and pharmacokinetic mechanisms (Shareef et al., 2016).

Cholinesterase Inhibitors and Antioxidant Properties

Novel hydrazone derivatives of thiophene-2-carboxamide have shown potential as cholinesterase inhibitors and antioxidants, indicating their usefulness in the treatment of neurodegenerative diseases (Kausar et al., 2021).

Synthesis of Polysubstituted Benzothiophenes

The synthesis of polysubstituted benzothiophenes using thiophene-2-carboxylate has been explored for the production of compounds with liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).

Metal-Organic Frameworks (MOFs)

Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental sensing and pesticide removal, highlighting their importance in environmental monitoring and remediation (Zhao et al., 2017).

Synthesis of Novel Heterocyclic Systems

Research has been conducted on the synthesis of novel heterocyclic systems using thiophene derivatives, contributing to the development of new pharmaceuticals and chemical materials (Yagodkina-Yakovenko et al., 2018).

Preparation and Application in Organic Experiments

Thiophene derivatives have been used in the preparation of drug intermediates, serving as valuable compounds in organic chemistry education and research (Min, 2015).

Removal of Thiophene from Air Streams

The removal of thiophene from air streams using absorption and electrochemical oxidation techniques has been studied, addressing environmental concerns related to this compound's volatility and toxicity (Gong et al., 2018).

Overview of Thiophene-Based Materials

Recent research has highlighted the diverse applications of thiophene-based materials in semiconductor and fluorescent compounds, electronic devices, and biopolymer detection (Barbarella et al., 2005).

Synthesis of Poly(3-methyl thiophene) Nanospheres

Poly(3-methyl thiophene) nanospheres have been synthesized in magnetic ionic liquid, offering improved polymerization yield and conductivity. This research contributes to nanotechnology and materials science (Shang et al., 2009).

Electrochromic Properties of Copolymers

Novel copolymers containing carbazole and thiophene have been synthesized, showcasing unique electrochromic properties useful in electronic applications (Aydın & Kaya, 2013).

Spectrophotometric Properties of Azo-Dyes

The spectrophotometric properties of azo-dyes based on thiophendiazonium salts have been studied, indicating their potential in analytical research (Barabash et al., 2020).

Microbial Hydrolysis of Methyl Aromatic Esters

Research on Burkholderia cepacia's ability to hydrolyze methyl aromatic esters, including methyl thiophene-2-carboxylate, informs bioremediation strategies (Philippe et al., 2001).

Safety And Hazards

The compound is classified under Storage Class Code 11, which denotes Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

methyl thiophene-2-carboximidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS2.HI/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPVVACBPWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C1=CC=CS1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiophene-2-carbimidothioate hydroiodide

Citations

For This Compound
9
Citations
SC Annedi, SP Maddaford, J Ramnauth… - Bioorganic & medicinal …, 2012 - Elsevier
… coupled to methyl thiophene-2-carbimidothioate hydroiodide, … amine to methyl thiophene-2-carbimidothioate hydroiodide … coupled to methyl thiophene-2-carbimidothioate …
Number of citations: 19 www.sciencedirect.com
H Huang, H Li, S Yang, G Chreifi… - Journal of medicinal …, 2014 - ACS Publications
… Amino group reduction and coupling with methyl thiophene-2-carbimidothioate hydroiodide salt were performed under conditions similar to those we adopted for the synthesis of 7, …
Number of citations: 53 pubs.acs.org
SC Annedi, J Ramnauth, M Cossette… - Bioorganic & medicinal …, 2012 - Elsevier
… The free amines were then coupled to methyl thiophene-2-carbimidothioate hydroiodide 18 … ), followed by coupling to methyl thiophene-2-carbimidothioate hydroiodide provided 24. The …
Number of citations: 13 www.sciencedirect.com
SC Annedi, SP Maddaford, G Mladenova… - Journal of medicinal …, 2011 - ACS Publications
… The combined ethanol layer was treated with methyl thiophene-2-carbimidothioate hydroiodide (11) (0.78 g, 2.75 mmol) at room temperature and stirred for 48 h. The reaction was …
Number of citations: 40 pubs.acs.org
P Renton, B Green, S Maddaford, S Rakhit… - ACS Medicinal …, 2012 - ACS Publications
… group to the corresponding amino group under atmospheric hydrogenation conditions and subsequent reaction in situ with one of methyl thiophene-2-carbimidothioate·hydroiodide (HI) …
Number of citations: 31 pubs.acs.org
SC Annedi, J Ramnauth, SP Maddaford… - Journal of medicinal …, 2012 - ACS Publications
… A solution of above 1-cyclohexylindolin-6-amine in dry ethanol (10 mL) was treated with methyl thiophene-2-carbimidothioate hydroiodide (13) (1.37 g, 4.86 mmol) at room temperature, …
Number of citations: 51 pubs.acs.org
J Ramnauth, P Renton, P Dove… - Journal of medicinal …, 2012 - ACS Publications
… of phenyl 2-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethyl(methyl)carbamate (29) (0.445 g, 1.37 mmol) in EtOH (20 mL) was treated with methyl thiophene-2-carbimidothioate hydroiodide …
Number of citations: 22 pubs.acs.org
SC Annedi, SP Maddaford, J Ramnauth… - European journal of …, 2012 - Elsevier
… The filtrate was treated with methyl thiophene-2-carbimidothioate hydroiodide (9) (0.44 g, 1.55 mmol) and stirred overnight at room temperature. The reaction was diluted with saturated …
Number of citations: 22 www.sciencedirect.com
J Ramnauth, J Speed, SP Maddaford… - Journal of medicinal …, 2011 - ACS Publications
… of 6-amino-1-(2-(diethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one 21 (275 mg, 1.05 mmol) in 10 mL of EtOH was treated with methyl thiophene-2-carbimidothioate hydroiodide (600 …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.